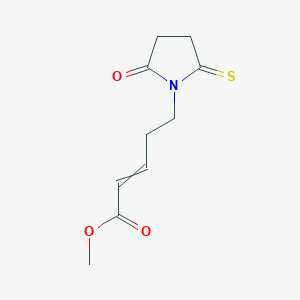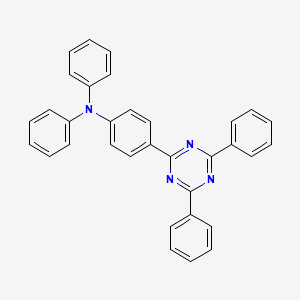![molecular formula C16H13ClO3P- B12592910 Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate CAS No. 639517-07-0](/img/structure/B12592910.png)
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is an organophosphorus compound with the molecular formula C₁₆H₁₃ClO₃P It is characterized by the presence of a phosphonate group attached to a chlorinated phenyl ring, which is further substituted with a phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate typically involves the reaction of 5-chloro-2-(phenylethynyl)phenol with diethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds via the formation of a phosphonate ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The phosphonate group can be reduced to phosphine oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include phosphine oxides.
Applications De Recherche Scientifique
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its phosphonate functionality.
Mécanisme D'action
The mechanism of action of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [5-bromo-2-(phenylethynyl)phenyl]phosphonate
- Ethyl [5-iodo-2-(phenylethynyl)phenyl]phosphonate
- Ethyl [5-methyl-2-(phenylethynyl)phenyl]phosphonate
Uniqueness
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
639517-07-0 |
|---|---|
Formule moléculaire |
C16H13ClO3P- |
Poids moléculaire |
319.70 g/mol |
Nom IUPAC |
[5-chloro-2-(2-phenylethynyl)phenyl]-ethoxyphosphinate |
InChI |
InChI=1S/C16H14ClO3P/c1-2-20-21(18,19)16-12-15(17)11-10-14(16)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3,(H,18,19)/p-1 |
Clé InChI |
ROJZASIEKFJLIV-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)(C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


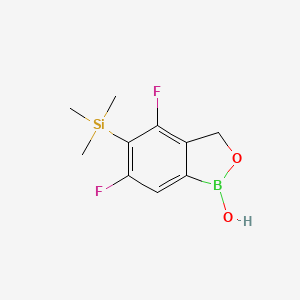
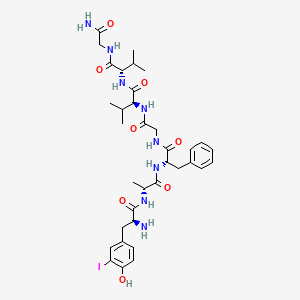

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

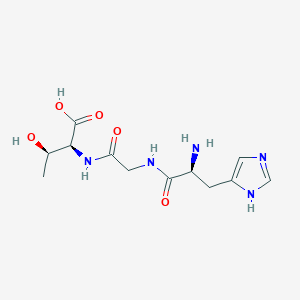
phosphane](/img/structure/B12592854.png)


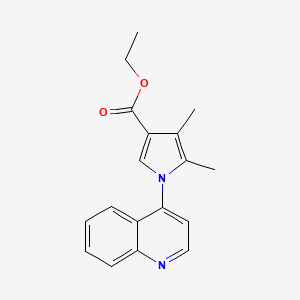
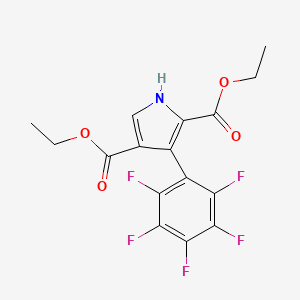
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
